molecular formula C13H17ClN2O3S B5872629 2-[(4-chlorophenyl)sulfonylamino]-N-cyclopentylacetamide

2-[(4-chlorophenyl)sulfonylamino]-N-cyclopentylacetamide

Cat. No.: B5872629
M. Wt: 316.80 g/mol
InChI Key: KIWWIHBESBBRSP-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfonylamino]-N-cyclopentylacetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group attached to a chlorophenyl ring, which is further connected to a cyclopentylacetamide moiety. The unique structure of this compound makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c14-10-5-7-12(8-6-10)20(18,19)15-9-13(17)16-11-3-1-2-4-11/h5-8,11,15H,1-4,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWWIHBESBBRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfonylamino]-N-cyclopentylacetamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-cyclopentylacetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for temperature and pH control ensures consistent product quality. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfonylamino]-N-cyclopentylacetamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Electrophilic reagents such as nitrating agents or halogenating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

2-[(4-chlorophenyl)sulfonylamino]-N-cyclopentylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfonylamino]-N-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorophenyl)sulfonylamino]-N-cyclohexylbenzamide
  • 2-chloro-N-[(2R,3R,6S)-6-[2-[(4-chlorophenyl)sulfonylamino]ethyl]-2-(hydroxymethyl)-3-oxanyl]benzenesulfonamide

Uniqueness

2-[(4-chlorophenyl)sulfonylamino]-N-cyclopentylacetamide stands out due to its specific structural features, such as the cyclopentylacetamide moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

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